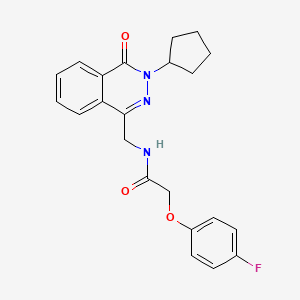
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(4-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(4-fluorophenoxy)acetamide is a complex organic compound with significant potential for biological activity. This article explores its structural characteristics, synthesis methods, and biological implications based on available research.
Structural Characteristics
The compound's structure includes a cyclopentyl group, a phthalazine derivative, and a fluorophenoxy moiety. Its molecular formula is C23H25N3O3 with a molecular weight of approximately 391.5 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets, making it a candidate for pharmacological applications.
| Property | Details |
|---|---|
| Molecular Formula | C23H25N3O3 |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 1421452-32-5 |
| Structural Features | Cyclopentyl, Phthalazine |
Synthesis Methods
Several synthetic routes have been proposed for the preparation of this compound. Common methods include:
- Condensation Reactions : Utilizing phthalazine derivatives and fluorophenols in the presence of coupling agents.
- Functional Group Modification : Modifying existing compounds to introduce the desired cyclopentyl and acetamide functionalities.
These methods allow for the optimization of yield and purity based on laboratory capabilities and resource availability.
Biological Activity
Research indicates that compounds with similar structural features often exhibit notable biological activities, including:
- Anticancer Properties : Phthalazine derivatives have been associated with the inhibition of cancer cell proliferation.
- Antimicrobial Activity : Triazole and phthalazine derivatives are known for their effectiveness against various pathogens.
Case Studies
Several studies have investigated compounds structurally related to this compound:
- Study on Phthalazine Derivatives : A study demonstrated that phthalazine-based compounds exhibited significant cytotoxic effects against breast cancer cell lines, suggesting potential therapeutic applications in oncology .
- Antifungal Activity Assessment : Research highlighted the antifungal properties of triazole derivatives, indicating that modifications to the triazole ring could enhance efficacy against fungal infections .
The biological activity of this compound may involve:
- Enzyme Inhibition : Interaction with enzymes involved in cancer progression or microbial resistance.
- Receptor Modulation : Binding to specific receptors that mediate cellular responses to drugs.
Eigenschaften
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c23-15-9-11-17(12-10-15)29-14-21(27)24-13-20-18-7-3-4-8-19(18)22(28)26(25-20)16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6,13-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZQIQQQIYCRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














